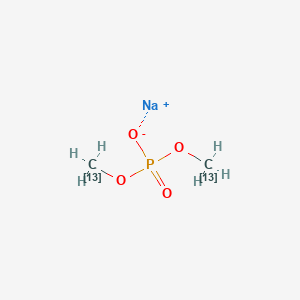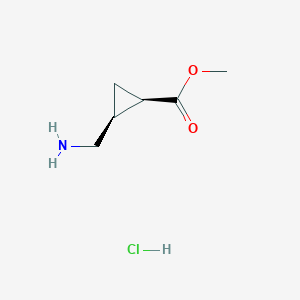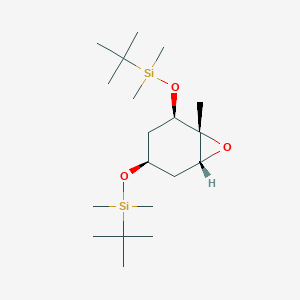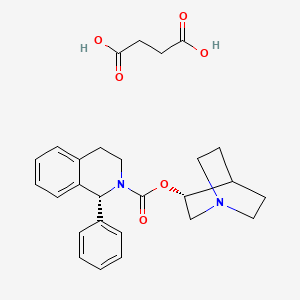
Dehydro Nifedipine N-Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dehydro Nifedipine N-Oxide is a metabolite of Nifedipine, a widely used drug for hypertension and stenocardia. Nifedipine undergoes photodegradation to Dehydro Nifedipine (DNIF) upon exposure to ultraviolet (UV) light and further to Nitroso analogue of DNIF (NDNIF) when exposed to sunlight or artificial lights (Dinarvand et al., 2006).
Synthesis Analysis
Nifedipine, the precursor of Dehydro Nifedipine N-Oxide, is synthesized using o-nitrobenzaldehyde, methyl acetoacetate, and ammonium bicarbonate (Li Gong-chu, 2015). The synthesis process and subsequent photo-degradation yield Dehydro Nifedipine.
Molecular Structure Analysis
Nifedipine is characterized as a 1,4-dihydropyridine calcium channel antagonist. Its molecular structure, upon exposure to light, changes leading to the formation of Dehydro Nifedipine (Majeed et al., 1987).
Chemical Reactions and Properties
Nifedipine undergoes photodegradation to Dehydro Nifedipine and then to Nitroso analogue. This process involves electron density redistribution at nitrogen sites and is detected by spectroscopic methods (Latosińska et al., 2012).
Physical Properties Analysis
The photo-stability of Nifedipine, which affects the formation of its metabolites like Dehydro Nifedipine, is influenced by factors like light intensity and pH. It is found that aqueous solutions of Nifedipine photo-oxidize fastest at pH 2 (Majeed et al., 1987).
Chemical Properties Analysis
The electrochemical behavior of Nifedipine and its metabolites, including Dehydro Nifedipine, shows that the electrochemical reduction of the NO2 group leads to the generation of Ar-NHOH, which can be reversibly oxidized to Ar-NO. This property is used for the simultaneous determination of Nifedipine and Dehydro Nifedipine (Mokhtari et al., 2018).
Aplicaciones Científicas De Investigación
1. Neurotransmitter Release Facilitation
Nifedipine, which is metabolized to Dehydro Nifedipine N-Oxide, facilitates neurotransmitter release independently of calcium channels. This action on central synaptic transmission may partially explain some of nifedipine's effects beyond its primary use. It specifically enhances tetrodotoxin-insensitive spontaneous glutamate release, a process that is largely calcium-independent and not mediated by protein kinases A or C (Hirasawa & Pittman, 2003).
2. Photo-Stability Enhancement
The photo-stability of nifedipine, which degrades to Dehydro Nifedipine N-Oxide under light exposure, is crucial for maintaining its clinical activity. Microencapsulation of nifedipine can prevent its photodegradation, thereby enhancing stability and ensuring consistent therapeutic efficacy (Dinarvand et al., 2006).
3. Modulation of Gene Expression
Nifedipine and its metabolites modulate gene expression in vascular smooth muscle cells. This modulation affects pro-arteriosclerotic and anti-arteriosclerotic gene products, suggesting a role in vascular health beyond its primary function as a calcium channel blocker (Cattaruzza et al., 2000).
4. Electrochemical Analysis
Dehydronifedipine (DHNP), a metabolite of nifedipine, can be determined electrochemically. This method offers a sensitive approach for simultaneously determining nifedipine and its metabolites in various samples, which is important for pharmacokinetic studies and drug monitoring (Mokhtari et al., 2018).
5. Antioxidant and Anti-Apoptotic Effects
Nifedipine has been observed to possess antioxidant and anti-apoptotic effects, potentially influencing oxidative stress and apoptosis in osteoarthritic chondrocytes. This indicates a therapeutic potential beyond its primary use in cardiovascular disorders (Yao et al., 2020).
Safety and Hazards
According to a safety data sheet, Dehydro Nifedipine N-Oxide can cause serious eye damage and is harmful if swallowed . It is also toxic to aquatic life with long-lasting effects . It should be handled with appropriate safety measures, including wearing eye and face protection, and avoiding release to the environment .
Direcciones Futuras
While specific future directions for Dehydro Nifedipine N-Oxide are not mentioned in the search results, it’s worth noting that dihydropyrimidines, a class of compounds to which Nifedipine belongs, have been extensively studied for their potential as antihypertensive agents . This suggests that Dehydro Nifedipine N-Oxide could potentially be of interest in future research in this area.
Mecanismo De Acción
Target of Action
Dehydro Nifedipine N-Oxide, like its parent compound Nifedipine, primarily targets L-type voltage-gated calcium channels . These channels are found in vascular smooth muscle and myocardial cells . The inhibition of these channels reduces peripheral arterial vascular resistance and dilates coronary arteries . This action reduces blood pressure and increases the supply of oxygen to the heart .
Mode of Action
Dehydro Nifedipine N-Oxide interacts with its targets by binding to and blocking voltage-gated L-type calcium channels found on smooth muscle cells of arterial blood vessels . This blockage prevents the entry of calcium ions into cells during depolarization . By blocking these channels, Dehydro Nifedipine N-Oxide is able to decrease blood vessel contraction, leading to a sustained vasodilation . In turn, vasodilation reduces vascular resistance of arterial blood vessels, leading to a drop in blood pressure .
Biochemical Pathways
The biochemical pathways affected by Dehydro Nifedipine N-Oxide involve the regulation of calcium ion entry into muscle cells, which stimulates muscular contraction of blood vessels . By blocking the L-type calcium channels, Dehydro Nifedipine N-Oxide disrupts this pathway, leading to decreased blood vessel contraction and sustained vasodilation . This action reduces vascular resistance of arterial blood vessels, leading to a drop in blood pressure .
Pharmacokinetics
Its parent compound nifedipine is known to undergo hepatic metabolism via the cyp3a4 pathway . Approximately 60-80% of the dose is recovered in urine as inactive water-soluble metabolites
Result of Action
The molecular and cellular effects of Dehydro Nifedipine N-Oxide’s action primarily involve the modulation of vascular smooth muscle contraction. By blocking L-type calcium channels, Dehydro Nifedipine N-Oxide reduces the entry of calcium ions into muscle cells, leading to decreased contraction and sustained vasodilation . This results in a drop in blood pressure . Additionally, nifedipine has been shown to increase the bioavailability of endothelial nitric oxide (NO) without significantly altering the NO synthase (type III) mRNA and protein expression, possibly via an antioxidative protection . This increased NO availability may cause part of the vasodilation and might contribute to the antithrombotic, antiproliferative, and antiatherosclerotic effects of dihydropyridine calcium antagonists .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dehydro Nifedipine N-Oxide. For instance, nifedipine has been shown to be rapidly degraded in aquatic environments . Furthermore, nifedipine is very light-sensitive and photolytically degraded at visible wavelengths . These factors could potentially influence the stability and efficacy of Dehydro Nifedipine N-Oxide in similar environments.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Dehydro Nifedipine N-Oxide can be achieved through the oxidation of Dehydro Nifedipine using a suitable oxidizing agent.", "Starting Materials": [ "Dehydro Nifedipine", "Oxidizing agent (e.g. m-CPBA, H2O2, etc.)", "Solvent (e.g. dichloromethane, acetonitrile, etc.)", "Base (e.g. NaHCO3, Na2CO3, etc.)" ], "Reaction": [ "Dissolve Dehydro Nifedipine in a suitable solvent.", "Add the oxidizing agent to the reaction mixture and stir at room temperature for a specific time period.", "Add a base to the reaction mixture to neutralize the acidic byproducts.", "Extract the product using a suitable solvent.", "Purify the product using column chromatography or recrystallization." ] } | |
Número CAS |
88434-69-9 |
Fórmula molecular |
C₁₇H₁₆N₂O₇ |
Peso molecular |
360.32 |
Sinónimos |
2,6-Dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3,5-Dimethyl Ester 1-Oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-[(Z)-2-nitroethenyl]pyridine](/img/structure/B1147405.png)
![5-(3-Methylbut-2-enoxy)-5-oxo-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enoic acid](/img/structure/B1147406.png)
